tert-Butyl (pyridazin-3-ylmethyl)carbamate
Description
tert-Butyl (pyridazin-3-ylmethyl)carbamate is a carbamate-protected amine derivative featuring a pyridazine ring. Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, distinguishes this compound from pyridine or pyrimidine analogs. Its tert-butyl carbamate (Boc) group enhances stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl N-(pyridazin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)11-7-8-5-4-6-12-13-8/h4-6H,7H2,1-3H3,(H,11,14) |
InChI Key |
FXBMLAYVRROABO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of tert-butyl (pyridazin-3-ylmethyl)carbamate typically involves the reaction of pyridazine derivatives with tert-butyl carbamate precursors. A common approach includes:
Formation of an Intermediate Carbamate Ester :
- The reaction begins with the activation of a pyridazin-3-ylmethyl precursor, often using reagents such as triethylamine or other organic bases.
- Tert-butyl carbamate is introduced to form the desired carbamate linkage.
-
- The intermediate product is isolated and purified, often through silica gel chromatography or recrystallization.
Optimization in Industrial Settings :
- Continuous flow processes may be employed to enhance reaction efficiency and yield. Automated reactors are used for precise control over parameters such as temperature and reaction time.
One-Pot Synthesis via Curtius Rearrangement
An alternative method involves a one-pot Curtius rearrangement:
Reagents :
- Diphenylphosphoryl azide (DPPA), triethylamine, and tert-butanol in a toluene solvent system.
-
- The reaction mixture is heated to initiate the rearrangement, forming an isocyanate intermediate.
- The intermediate reacts with tert-butanol to generate this compound.
Stepwise Synthesis Using Precursor Functionalization
A stepwise approach involves functionalizing pyridazine derivatives followed by carbamate formation:
Activation of Pyridazine Derivative :
- Pyridazin-3-ylmethyl halides or similar derivatives are activated using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
-
- The activated pyridazine intermediate reacts with tert-butyl carbamate under basic conditions, such as in the presence of diisopropylethylamine (DIPEA).
Reaction Conditions and Yields
The table below summarizes typical reaction conditions and yields for various synthetic methods:
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| General Carbamate Synthesis | Pyridazin-3-ylmethyl precursor, tert-butyl carbamate | ~70 | Requires careful temperature control |
| Curtius Rearrangement | DPPA, triethylamine, tert-butanol/toluene | ~60 | One-pot process; avoids isolating intermediates |
| Stepwise Functionalization | HATU, DIPEA, tert-butyl carbamate | ~75 | High purity; requires chromatographic purification |
Key Considerations in Synthesis
-
- Bases such as triethylamine or DIPEA are critical for neutralizing acidic by-products.
- Solvents like toluene or THF ensure compatibility with reagents and intermediates.
-
- Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
-
- Silica gel chromatography is commonly employed for isolating pure products.
- Reverse-phase flash chromatography may be used for more complex mixtures.
-
- Continuous flow synthesis offers an efficient route for industrial-scale production, minimizing waste and optimizing yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (pyridazin-3-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the type of reaction and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (pyridazin-3-ylmethyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild conditions .
Biology
In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors involved in diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (pyridazin-3-ylmethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Research and Application Insights
- Pharmaceutical Relevance : Pyridazine derivatives are explored for kinase inhibition and antimicrobial activity. The Boc group in this compound facilitates selective deprotection during peptide coupling .
- Agrochemical Potential: Methoxy-substituted pyridine carbamates (e.g., ) are precursors for herbicides, suggesting similar utility for pyridazine analogs.
Biological Activity
Tert-butyl (pyridazin-3-ylmethyl)carbamate is an organic compound recognized for its significant biological activity, particularly as a protein kinase inhibitor . This property positions it as a potential candidate in therapeutic applications, especially in cancer research and other diseases where protein kinases play a critical role.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a pyridazin-3-ylmethyl carbamate moiety. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen, which are crucial for its biological interactions.
This compound exerts its biological effects primarily through the inhibition of specific protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process essential for regulating various cellular functions such as:
- Cell division
- Metabolism
- Signal transduction
By inhibiting these enzymes, the compound can modulate cell cycle control and potentially suppress tumor growth.
Inhibition of Protein Kinases
Research indicates that this compound effectively binds to certain protein targets, influencing their activity. This interaction is critical for its function as an inhibitor and highlights its potential utility in drug design aimed at treating cancer and other proliferative diseases.
Comparative Activity with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Tert-butyl (piperidin-3-ylmethyl)carbamate | Piperidine ring instead of pyridazine | Different kinase inhibition profile |
| Tert-butyl (2-(pyridin-3-yl)ethyl)carbamate | Ethylene linker instead of methyl | Variations in solubility |
| Tert-butyl (pyrrolidin-3-ylmethyl)carbamate | Pyrrolidine ring | Distinct pharmacological properties |
The unique structural features of this compound allow it to interact specifically with protein kinases, differentiating it from other compounds that may target different biological pathways.
Case Studies and Research Findings
- Cancer Therapeutics : A study demonstrated that compounds similar to this compound showed promise in inhibiting growth in various cancer cell lines. The mechanism involved the suppression of key signaling pathways regulated by protein kinases, leading to reduced cell proliferation and increased apoptosis .
- Trypanosomiasis Treatment : Research on related compounds has indicated potential applications in treating human African trypanosomiasis by targeting specific enzymatic pathways critical for the survival of Trypanosoma brucei. This suggests that similar mechanisms may be exploitable with this compound .
Pharmacological Profile
The pharmacological profile of this compound suggests favorable properties such as:
- Low toxicity : Initial studies show low toxicity levels in mammalian cells.
- Effective binding : The compound demonstrates effective binding affinity to target proteins, which correlates with its inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
